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Compound of Interest

Compound Name: 6-Cyanonicotinic acid

Cat. No.: B1585720 Get Quote

This guide provides a detailed technical analysis of the expected spectroscopic data for 6-
cyanonicotinic acid (CAS 70165-31-0), a key heterocyclic intermediate in pharmaceutical and

materials science research. Due to the limited availability of published experimental spectra for

this specific compound, this document leverages established spectroscopic principles and data

from structurally analogous molecules to present a predictive yet scientifically rigorous

characterization. This approach is designed to equip researchers, scientists, and drug

development professionals with the foundational knowledge to identify, verify, and characterize

6-cyanonicotinic acid in a laboratory setting.

Introduction to 6-Cyanonicotinic Acid
6-Cyanonicotinic acid is a disubstituted pyridine derivative featuring both a carboxylic acid

and a cyano group. These functional groups impart distinct electronic and chemical properties,

making it a valuable building block. The precise characterization of its molecular structure is

paramount for ensuring purity, understanding reactivity, and confirming its identity in synthetic

pathways. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared

(IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.

The structural features—an aromatic pyridine ring, an electron-withdrawing cyano group (-

C≡N), and a carboxylic acid group (-COOH)—each provide a unique spectroscopic signature.

Understanding these signatures is the core of structural elucidation.
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The logical workflow for identifying and characterizing a purified solid sample like 6-
cyanonicotinic acid involves a multi-technique approach to gather orthogonal data, thereby

increasing confidence in the final structural assignment.
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Caption: General workflow for spectroscopic identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. For 6-cyanonicotinic acid, we predict the following features.

Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show three distinct signals in the aromatic region,

corresponding to the three protons on the pyridine ring, in addition to a signal for the carboxylic

acid proton. The electron-withdrawing nature of both the cyano and carboxylic acid groups will

shift these aromatic protons downfield.

H-2: This proton is ortho to the ring nitrogen and meta to the carboxylic acid. It is expected to

be the most downfield signal, appearing as a doublet.
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H-4: This proton is meta to both the cyano group and the ring nitrogen. It will be part of a

doublet of doublets.

H-5: This proton is ortho to the cyano group and meta to the carboxylic acid. It is expected to

appear as a doublet.

-COOH: The carboxylic acid proton signal is typically broad and its chemical shift is highly

dependent on solvent and concentration. It may undergo exchange with deuterium in

solvents like DMSO-d₆ or D₂O.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Predicted δ (ppm) Multiplicity
Coupling Constant
(J)

H-2 9.1 - 9.3 Doublet (d) ~2.0 Hz

H-4 8.4 - 8.6
Doublet of Doublets

(dd)
~8.0, 2.0 Hz

H-5 8.0 - 8.2 Doublet (d) ~8.0 Hz

-COOH 13.0 - 14.0 Broad Singlet (br s) N/A

Predicted in DMSO-d₆ relative to TMS.

Predicted ¹³C NMR Spectrum
Due to the lack of symmetry, the broadband-decoupled ¹³C NMR spectrum is expected to show

seven distinct signals: five for the pyridine ring carbons, one for the cyano carbon, and one for

the carboxyl carbon.

Carbonyl Carbon (-COOH): This will be significantly downfield, typical for carboxylic acids.

Pyridine Ring Carbons (C2-C6): These carbons will appear in the aromatic region (120-160

ppm). Their specific shifts are influenced by the nitrogen atom and the attached substituents.

C3 and C6, being directly attached to electron-withdrawing groups, will be shifted

accordingly.
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Cyano Carbon (-C≡N): This signal typically appears in the 115-120 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Predicted δ (ppm) Rationale

C=O 164 - 167 Carboxylic acid carbonyl.

C-2 152 - 155 Adjacent to ring nitrogen.

C-3 128 - 132 Attached to -COOH.

C-4 140 - 143
Influenced by adjacent

carbons.

C-5 120 - 123
Influenced by adjacent

carbons.

C-6 145 - 148 Attached to -CN.

C≡N 116 - 119 Nitrile carbon.

Predicted in DMSO-d₆ relative to TMS.

Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the presence of the key functional groups. The

analysis is based on characteristic vibrational frequencies.
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Functional Groups & Vibrations

Expected IR Peaks (cm⁻¹)

6-Cyanonicotinic Acid

Carboxylic Acid (-COOH) Cyano (-C≡N) Pyridine Ring

~3300-2500 (broad)
O-H Stretch

~1730-1700
C=O Stretch

~2240-2220
C≡N Stretch

~3100-3000 (C-H)
~1600-1450 (C=C, C=N)
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Caption: Key functional groups and their expected IR absorptions.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Vibration Type
Predicted
Wavenumber
(cm⁻¹)

Intensity

Carboxylic Acid O-H Stretch 3300 - 2500 Strong, Very Broad

Cyano C≡N Stretch 2240 - 2220 Medium, Sharp

Carbonyl C=O Stretch 1730 - 1700 Strong

Aromatic Ring C-H Stretch 3100 - 3000 Medium

Aromatic Ring C=C & C=N Stretch 1600 - 1450 Medium to Strong

| Carboxylic Acid | C-O Stretch | 1320 - 1210 | Strong |

The most diagnostic peaks will be the sharp C≡N stretch around 2230 cm⁻¹ and the strong

C=O stretch around 1715 cm⁻¹, appearing alongside the very broad O-H absorption

characteristic of a carboxylic acid dimer.[1]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, confirming its elemental composition.

Molecular Formula: C₇H₄N₂O₂

Molecular Weight: 148.12 g/mol [2]

Predicted Molecular Ion (M⁺˙): For electron ionization (EI), a peak at m/z = 148 is expected.

For electrospray ionization (ESI), the protonated molecule [M+H]⁺ at m/z = 149 or the

deprotonated molecule [M-H]⁻ at m/z = 147 would be observed.

Predicted Fragmentation Pattern: A primary fragmentation pathway for aromatic carboxylic

acids is the loss of the carboxyl group.

Loss of -OH (M-17): A fragment at m/z = 131.

Loss of -COOH (M-45): A fragment corresponding to 6-cyanopyridine at m/z = 103.

Loss of CO₂ (M-44): Decarboxylation to give a fragment at m/z = 104.

Further fragmentation of the pyridine ring would lead to smaller fragments. Analysis of the mass

spectrum of the related 6-chloronicotinic acid shows a prominent molecular ion peak and loss

of the carboxyl group, supporting this predicted pattern.

Table 4: Predicted Mass Spectrometry Data

Ion Type Predicted m/z Identity

[M+H]⁺ 149 Protonated Molecule

[M]⁺˙ 148 Molecular Ion

[M-H]⁻ 147 Deprotonated Molecule

| [M-COOH]⁺ | 103 | Loss of Carboxyl Radical |
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Standard Experimental Protocols
6.1. NMR Sample Preparation (¹H and ¹³C)

Weigh approximately 5-10 mg of the 6-cyanonicotinic acid sample.

Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-

d₄) in a clean vial.

Transfer the solution to a 5 mm NMR tube.

Acquire spectra on a 400 MHz or higher field NMR spectrometer. Use standard parameters

for ¹H acquisition and broadband proton-decoupled parameters for ¹³C acquisition.

6.2. FTIR Sample Preparation (ATR)

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry.

Record a background spectrum.

Place a small amount of the solid 6-cyanonicotinic acid sample directly onto the ATR

crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

6.3. Mass Spectrometry Sample Preparation (ESI)

Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or

acetonitrile.

Further dilute the stock solution to a final concentration of ~1-10 µg/mL using the mobile

phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode).

Introduce the sample into the ESI source via direct infusion or through an LC system.
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Acquire the mass spectrum in the appropriate mass range (e.g., m/z 50-500).

Conclusion
This guide outlines the predicted ¹H NMR, ¹³C NMR, IR, and MS spectroscopic data for 6-
cyanonicotinic acid. By combining the information from these analytical techniques,

researchers can confidently confirm the identity and purity of this compound. The provided

tables and diagrams serve as a quick reference for laboratory work, while the detailed

interpretations offer deeper insight into the structure-property relationships that govern its

spectroscopic behavior.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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